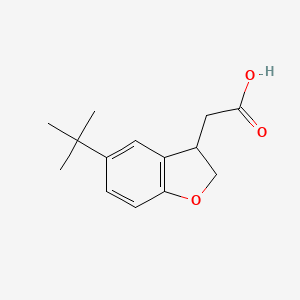5-(tert-Butyl)-2,3-dihydrobenzofuran-3-acetic Acid
CAS No.:
Cat. No.: VC16478741
Molecular Formula: C14H18O3
Molecular Weight: 234.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H18O3 |
|---|---|
| Molecular Weight | 234.29 g/mol |
| IUPAC Name | 2-(5-tert-butyl-2,3-dihydro-1-benzofuran-3-yl)acetic acid |
| Standard InChI | InChI=1S/C14H18O3/c1-14(2,3)10-4-5-12-11(7-10)9(8-17-12)6-13(15)16/h4-5,7,9H,6,8H2,1-3H3,(H,15,16) |
| Standard InChI Key | CKJSRBCSUSLJRO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC2=C(C=C1)OCC2CC(=O)O |
Introduction
Chemical Identity and Nomenclature
Systematic Classification
5-(tert-Butyl)-2,3-dihydrobenzofuran-3-acetic Acid is classified under the benzofuran family, a group of heterocyclic compounds featuring fused benzene and furan rings. Its IUPAC name, 2-(5-tert-butyl-2,3-dihydro-1-benzofuran-3-yl)acetic acid, reflects the substitution pattern: a tert-butyl group at the 5-position of the dihydrobenzofuran scaffold and an acetic acid side chain at the 3-position . The molecular formula C₁₄H₁₈O₃ corresponds to a molecular weight of 234.29 g/mol, as computed by PubChem .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₈O₃ | |
| Molecular Weight | 234.29 g/mol | |
| SMILES Notation | CC(C)(C)C1=CC2=C(C=C1)OCC2CC(=O)O | |
| InChIKey | CKJSRBCSUSLJRO-UHFFFAOYSA-N |
Synonyms and Registry Identifiers
This compound is recognized by multiple identifiers, including MFCD26746984 (MolPort), AC4479 (Achemica), and the CAS registry number 1538042-16-8 . Its diverse nomenclature underscores its utility in cross-disciplinary research, enabling precise tracking in chemical databases and commercial catalogs.
Structural Characteristics
Core Scaffold Analysis
The dihydrobenzofuran system consists of a benzene ring fused to a partially saturated furan ring, conferring rigidity while retaining synthetic flexibility. The tert-butyl group at the 5-position introduces steric bulk, potentially enhancing metabolic stability, while the acetic acid moiety at the 3-position provides a handle for further functionalization or salt formation .
Conformational Studies
PubChem’s 3D conformer model reveals a non-planar structure, with the tert-butyl group adopting a pseudo-equatorial orientation to minimize steric clash with the dihydrofuran ring . The acetic acid side chain projects perpendicularly from the fused ring system, creating a T-shaped molecular geometry. This arrangement may influence intermolecular interactions in crystal packing or target binding.
Pharmacological and Biochemical Relevance
PARP Inhibition Implications
Although direct activity data for this compound is unavailable, structurally analogous 2,3-dihydrobenzofuran-7-carboxamides exhibit potent PARP-1 inhibition (IC₅₀ values ≤0.079 μM) . The tert-butyl group in 5-(tert-Butyl)-2,3-dihydrobenzofuran-3-acetic Acid may mimic hydrophobic substituents in these analogs, suggesting potential for targeting the nicotinamide-binding pocket of PARP enzymes.
Structure-Activity Relationships (SAR)
Key SAR insights from related dihydrobenzofurans include:
-
5-Position substitutions: Bulky groups (e.g., tert-butyl) improve metabolic stability but may reduce potency if steric clashes occur .
-
3-Position modifications: Acidic moieties enhance water solubility and enable ionic interactions with target proteins .
Applications and Future Directions
Medicinal Chemistry
The dihydrobenzofuran scaffold is prevalent in drug discovery, featuring in antiviral, anticancer, and anti-inflammatory agents. This compound’s modular structure positions it as a candidate for:
-
PARP inhibitor optimization: Building on demonstrated activity of analogs .
-
Prodrug development: Esterification of the acetic acid group for improved bioavailability.
Material Science
Benzofuran derivatives exhibit luminescent properties, suggesting potential in organic electronics. The tert-butyl group could enhance thermal stability in polymer matrices.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume